molecular formula C22H20ClN5O2 B2895049 3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105200-67-6

3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2895049
CAS RN: 1105200-67-6
M. Wt: 421.89
InChI Key: HUDWTWSAAOVRPY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C25H21ClF3N5O2 . It is related to a class of compounds known as piperazines, which are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a number of different functional groups present. These include a piperazine ring, a pyrimidoindolone group, and a chlorophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 515.9 g/mol. It has a computed XLogP3-AA value of 5.6, suggesting it is relatively hydrophobic. It has no hydrogen bond donors and 8 hydrogen bond acceptors. Its rotatable bond count is 5 .

Scientific Research Applications

Metabolic Pathways and Activation

One study investigated the metabolism of a related dopamine D(4) selective antagonist, highlighting metabolic pathways such as N-dealkylation and the formation of a novel mercapturic acid adduct. This research provides insight into the compound's metabolic activation and potential biochemical roles (Zhang et al., 2000).

Receptor Binding and Selectivity

Research on pyrimido[5,4-b]indole derivatives revealed their potent and selective alpha 1 adrenoceptor ligand properties. These findings are crucial for understanding the compound's interaction with cellular receptors and its implications for drug design (Russo et al., 1991).

Synthesis and Bioactivity

The synthesis and evaluation of bis(heteroaryl)piperazines, including analogs of the compound , have been explored for their potent inhibition of HIV-1 reverse transcriptase. This research signifies the compound's potential as a basis for developing therapeutic agents (Romero et al., 1994).

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of new dithiocarbamate derivatives bearing the pyrimidinyl piperazine structure demonstrate the compound's relevance in developing antimicrobial agents. This highlights its potential application in combating microbial infections (Yurttaş et al., 2016).

Structural Characterization

Research on the structural and electronic properties of anticonvulsant drugs related to the compound underlines the importance of its structural features for biological activity. These studies contribute to our understanding of how modifications in the molecule's structure can influence its pharmacological properties (Georges et al., 1989).

Future Directions

The future directions for research on this compound could potentially involve further investigation into its pharmacological properties, particularly its potential as a dopamine D4 receptor antagonist . Further studies could also explore its synthesis and chemical reactions in more detail.

Mechanism of Action

properties

IUPAC Name

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c23-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-28-14-24-20-17-3-1-2-4-18(17)25-21(20)22(28)30/h1-8,14,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWTWSAAOVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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